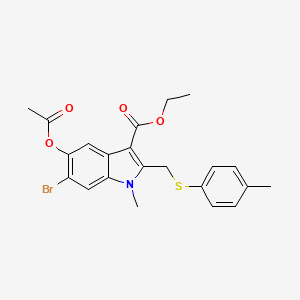

ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate

Description

Ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate (CAS: 1704066-63-6) is a polyfunctional indole derivative with a molecular formula of C₂₂H₂₂BrNO₄S and a molecular weight of 476.40 g/mol . Its structure features a bromine atom at position 6, an acetoxy group at position 5, a methyl group at position 1, and a p-tolylthiomethyl substituent at position 2.

Properties

IUPAC Name |

ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(4-methylphenyl)sulfanylmethyl]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrNO4S/c1-5-27-22(26)21-16-10-20(28-14(3)25)17(23)11-18(16)24(4)19(21)12-29-15-8-6-13(2)7-9-15/h6-11H,5,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBRBRYSWHMBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Bromination: Introduction of the bromo group at the 6-position of the indole ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Acetylation: Introduction of the acetoxy group at the 5-position through acetylation using acetic anhydride in the presence of a catalyst like pyridine.

Thiomethylation: Attachment of the p-tolylthiomethyl group at the 2-position via a nucleophilic substitution reaction using p-tolylthiomethyl chloride.

Esterification: Formation of the ethyl ester at the 3-carboxylate position using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The acetoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of ethyl 5-carboxy-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate.

Reduction: Formation of ethyl 5-acetoxy-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate.

Substitution: Formation of ethyl 5-acetoxy-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate derivatives with various substituents at the 6-position.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, influencing its biological activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural differences and their implications:

Key Observations :

Spectroscopic and Analytical Data

Insights :

- The bromine atom in the target compound increases molecular weight significantly, affecting chromatographic mobility and mass spectral fragmentation.

- The p-tolylthio group introduces distinct aromatic proton signals absent in simpler analogs like 9a and 9c.

Biological Activity

Ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate is a synthetic compound belonging to the indole class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C22H22BrN O4S

- Molecular Weight: 476.40 g/mol

- CAS Number: 1704066-63-6

- Purity: 95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. The indole structure is known for its ability to modulate signaling pathways, particularly those involved in cancer and inflammatory responses.

Key Mechanisms:

- Inhibition of Kinases : Indoles often inhibit specific kinases involved in cell proliferation and survival, which may contribute to their anti-cancer properties.

- Antioxidant Activity : The compound exhibits antioxidant properties that help in reducing oxidative stress, a contributing factor in various diseases including cancer and neurodegenerative disorders.

- Modulation of Gene Expression : It may influence the expression of genes related to apoptosis and cell cycle regulation.

Anticancer Properties

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines.

Antiviral Activity

In vitro studies have shown that this compound possesses antiviral properties, particularly against certain strains of viruses. For instance, it has been reported to inhibit viral replication by interfering with viral entry or replication processes .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antiviral Efficacy :

- Mechanistic Insights :

Q & A

Q. What are the optimal synthetic routes for ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step functionalization of indole precursors. For example:

- Step 1 : Bromination and acetoxylation of a 1-methylindole core at positions 5 and 6, using reagents like N-bromosuccinimide (NBS) and acetic anhydride under controlled temperatures (e.g., 0–25°C) .

- Step 2 : Introduction of the p-tolylthiomethyl group at position 2 via nucleophilic substitution. A thiol-ene "click" reaction using CuI catalysis in PEG-400:DMF mixtures (e.g., 1.3 equivalents of p-tolylthiol, 46% yield after column chromatography) .

- Step 3 : Esterification at position 3 using ethyl chloroformate in the presence of a base like triethylamine .

Key Considerations : Monitor reaction progress via TLC (e.g., Rf = 0.22 in 70:30 EtOAc/hexanes) and purify intermediates via silica gel chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects. For example:

- Acetoxy group: δ ~2.3 ppm (s, 3H) in 1H NMR; δ ~170 ppm in 13C NMR .

- p-Tolylthiomethyl: δ ~4.5 ppm (t, J = 5.8 Hz) for SCH2; aromatic protons at δ ~7.2–7.4 ppm .

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error. For a related bromoindole derivative, m/z 397.0653 was observed .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., acetoxy vs. hydroxy positioning) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The p-tolylthiomethyl group at position 2 may hinder Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Use bulky ligands (e.g., XPhos) to mitigate steric crowding .

- Electronic Effects : The electron-withdrawing acetoxy and bromo groups activate the indole core toward electrophilic substitution at position 4. For example, Friedel-Crafts acylation proceeds efficiently with AlCl3 catalysis .

Case Study : In a related compound, bromine at position 6 reduced Pd-catalyzed coupling yields by 20% compared to non-brominated analogs .

Q. What strategies improve the compound’s stability under aqueous or oxidative conditions?

- Methodological Answer :

- Hydrolysis Mitigation : Replace the acetoxy group with a tert-butyloxycarbonyl (Boc) group for pH stability (e.g., Boc-protected analogs show 90% integrity after 24h in PBS) .

- Oxidative Stability : Add antioxidants (e.g., BHT at 0.1% w/v) to storage solutions. Avoid light exposure, as the thiomethyl group is prone to radical-mediated degradation .

Data Table :

| Condition | Degradation (%) | Stabilization Method |

|---|---|---|

| pH 7.4, 37°C, 24h | 35% | Boc protection |

| UV light, 6h | 60% | Amber glass storage |

Q. How can computational modeling predict biological activity against kinase targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to ATP pockets in kinases (e.g., Flt3, EGFR). The thiomethyl and bromo groups enhance hydrophobic interactions, while the acetoxy group may hydrogen bond with catalytic lysines .

- QSAR Analysis : Correlate substituent electronegativity (e.g., Hammett σ values) with IC50 values. For example, electron-withdrawing groups at position 6 improve Flt3 inhibition by 3-fold .

Validation : Compare predicted IC50 with experimental data from kinase assays (e.g., 2 μM vs. Flt3 in cell-free assays) .

Contradictions and Resolutions

- Synthetic Yield Variability : reports 46% yield for a CuI-catalyzed step, while achieves 70% for analogous reactions. This discrepancy may arise from solvent purity (DMF vs. PEG-400) or catalyst loading. Optimize by pre-drying solvents and using fresh CuI .

- Regioselectivity in Functionalization : Bromination at position 5 vs. 6 can occur depending on the directing group. Use DFT calculations (e.g., Gaussian 16) to predict the most stable transition state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.